molecular formula C6H6FNO5S2 B2544549 1-Fluorosulfonyloxy-2-sulfamoylbenzene CAS No. 2411262-95-6

1-Fluorosulfonyloxy-2-sulfamoylbenzene

Cat. No.: B2544549
CAS No.: 2411262-95-6
M. Wt: 255.23
InChI Key: KCJNKUZUHIWVET-UHFFFAOYSA-N
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Description

1-Fluorosulfonyloxy-2-sulfamoylbenzene is a chemical compound with the molecular formula C6H6FNO5S2 and a molecular weight of 255.23.

Preparation Methods

The synthesis of 1-Fluorosulfonyloxy-2-sulfamoylbenzene typically involves the introduction of the fluorosulfonyl group into a benzene ring. One of the most efficient methods for producing sulfonyl fluorides, including this compound, is through direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and operationally simple, enabling the efficient introduction of the fluorosulfonyl group into a wide range of complex molecules .

Chemical Reactions Analysis

1-Fluorosulfonyloxy-2-sulfamoylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Reagents and Conditions: Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. .

Scientific Research Applications

1-Fluorosulfonyloxy-2-sulfamoylbenzene has a wide range of scientific research applications, including:

    Organic Synthesis: The compound is used as a building block in the synthesis of various organic molecules.

    Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.

    Drug Discovery: The compound is investigated for its potential use in the development of new pharmaceuticals.

    Materials Science: It is used in the creation of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-Fluorosulfonyloxy-2-sulfamoylbenzene involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various applications, including the development of chemical probes and pharmaceuticals .

Comparison with Similar Compounds

1-Fluorosulfonyloxy-2-sulfamoylbenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Similar compounds include:

    Sulfonyl Fluorides: These compounds share the fluorosulfonyl group and are used in similar applications.

    Alkynyl Sulfonyl Fluorides: These compounds have similar bifunctional radical reactivity and are used in the synthesis of various aliphatic β-alkynylfluorosulfonylalkanes

Properties

IUPAC Name

1-fluorosulfonyloxy-2-sulfamoylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO5S2/c7-15(11,12)13-5-3-1-2-4-6(5)14(8,9)10/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJNKUZUHIWVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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